Threo-3,4-dichlororitalinol hydrochloride
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Overview
Description
Threo-3,4-dichlororitalinol hydrochloride: is a small molecular drug known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a dichlorinated phenyl ring and a piperidine moiety. This compound is often studied for its interactions with neurotransmitter transporters, particularly the serotonin transporter (SERT) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo-3,4-dichlororitalinol hydrochloride typically involves the resolution of di-threo-ritalinic acid with (+)-dibenzoyl-D-tartaric acid to yield the desired tartrate salt of the d-threo-isomer. This is followed by breaking the salt to obtain the hydrochloride form of the d-threo-isomer with high optical purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Threo-3,4-dichlororitalinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Threo-3,4-dichlororitalinol hydrochloride is used as a reference material in various chemical studies, particularly those involving neurotransmitter transporters .
Biology: In biological research, this compound is studied for its interactions with neurotransmitter transporters, which are crucial for understanding various neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of other chemicals and as a reference material for quality control .
Mechanism of Action
Threo-3,4-dichlororitalinol hydrochloride exerts its effects primarily by interacting with neurotransmitter transporters, particularly the serotonin transporter (SERT). This interaction inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This mechanism is similar to that of other psychostimulant drugs, such as methylphenidate .
Comparison with Similar Compounds
3,4-Dichloromethylphenidate: An analogue of methylphenidate with increased potency and duration.
Methylphenidate: A well-known psychostimulant used in the treatment of ADHD.
Uniqueness: Threo-3,4-dichlororitalinol hydrochloride is unique due to its specific chemical structure, which includes a dichlorinated phenyl ring and a piperidine moiety. This structure contributes to its distinct interactions with neurotransmitter transporters, particularly the serotonin transporter (SERT), making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H17Cl2NO |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
(2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]ethanol |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-5-4-9(7-12(11)15)10(8-17)13-3-1-2-6-16-13/h4-5,7,10,13,16-17H,1-3,6,8H2/t10-,13-/m1/s1 |
InChI Key |
VBLILHAGVIRWHD-ZWNOBZJWSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](CO)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCNC(C1)C(CO)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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